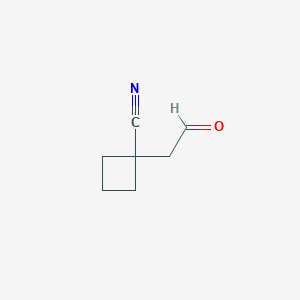

1-(2-oxoethyl)cyclobutane-1-carbonitrile

Beschreibung

Significance within Strained Ring Systems Research

Cyclobutanes and other small ring systems are a cornerstone of research into strained molecules. masterorganicchemistry.comwikipedia.org The inherent instability in these rings, arising from significant angle and torsional strain, makes them highly reactive and thus valuable for synthetic transformations where the release of this strain is a powerful driving force. masterorganicchemistry.comnih.govlibretexts.org The total ring strain energy of cyclobutane (B1203170) is approximately 26 kcal/mol, a consequence of its C-C-C bond angles being forced to around 90° instead of the ideal sp³ tetrahedral angle of 109.5°. masterorganicchemistry.comwikipedia.org

The significance of 1-(2-oxoethyl)cyclobutane-1-carbonitrile lies in its position as a substituted, and therefore more complex, example of a strained system. The presence of substituents on the cyclobutane ring can further influence its stability and reactivity. Research on such molecules helps to elucidate fundamental principles of how strain energy can be harnessed and directed in chemical reactions. researchgate.net The study of functionalized cyclobutanes contributes to the development of new synthetic methodologies, including ring-opening reactions, ring expansions, and cycloadditions, providing access to molecular scaffolds that are otherwise difficult to synthesize. researchgate.netrsc.orgresearchgate.net

Interplay of Cyclobutane Ring Strain with Nitrile and Aldehyde Functionalities

The structure of this compound presents a compelling scenario where the high reactivity of the strained ring interacts with the distinct chemical properties of the aldehyde and nitrile functional groups.

Aldehyde Group: The aldehyde is a versatile functional group known for its electrophilicity and participation in a wide array of reactions, such as nucleophilic additions, oxidations, reductions, and condensations (e.g., aldol (B89426) reactions). nih.govnih.gov The proximity of the aldehyde's α-carbon to the strained cyclobutane ring suggests that reactions involving this position could be influenced by the ring's electronic and steric properties. For instance, enolate formation at the α-carbon could be sterically hindered or electronically modulated by the adjacent quaternary center and the ring itself.

The inherent ring strain of the cyclobutane can activate the molecule for reactions that might not occur in an unstrained analogue. wikipedia.org For example, ring-opening reactions could be triggered by reagents that initially interact with either the aldehyde or the nitrile group, leading to complex molecular rearrangements and the formation of highly functionalized acyclic products.

Role as a Multifunctional Synthetic Intermediate

A key aspect of this compound is its potential as a multifunctional synthetic intermediate. Molecules that contain several distinct reactive sites are highly prized in organic synthesis as they allow for the construction of complex molecular architectures in a modular and efficient manner. mdpi.com This compound serves as a building block containing three key structural features: the strained cyclobutane core, the reactive aldehyde, and the versatile nitrile group.

This trifunctionality allows for a diverse range of selective transformations:

Reactions at the Aldehyde: The aldehyde can be selectively targeted for chain extension (e.g., Wittig reaction), conversion to an alcohol (reduction), or formation of a new carbon-carbon bond (e.g., Grignard reaction) without affecting the other groups under appropriate conditions.

Reactions at the Nitrile: The nitrile can be transformed into an amine or carboxylic acid, providing entry into peptide or other polymer synthesis.

Reactions Involving the Ring: The strain in the cyclobutane ring can be exploited in ring-opening or ring-expansion reactions to generate five- or six-membered rings or functionalized linear chains. researchgate.netrsc.org

This versatility makes this compound a potentially valuable precursor for the synthesis of natural products, pharmaceuticals, and advanced materials where complex, densely functionalized structures are required. researchgate.netnih.gov

Overview of Key Research Avenues for this compound

While specific research on this compound is not extensively published, its structure suggests several promising avenues for future investigation:

Development of Novel Synthetic Methodologies: The compound is an ideal substrate for exploring new synthetic reactions that take advantage of the interplay between its functional groups and the strained ring. This includes tandem reactions where an initial reaction at one functional group triggers a subsequent ring-opening or rearrangement.

Medicinal Chemistry: Cyclobutane-containing molecules are present in a number of bioactive natural products and pharmaceuticals. mdpi.com This compound could serve as a key intermediate for creating libraries of novel, sp³-rich compounds for drug discovery programs. The aldehyde and nitrile groups provide convenient handles for diversification.

Domino and Cascade Reactions: The unique arrangement of functional groups makes it a prime candidate for the design of cascade reactions, where multiple bonds are formed in a single operation. For example, an intramolecular aldol-type reaction could potentially lead to the formation of bicyclic systems.

Stereoselective Synthesis: The development of enantioselective syntheses of this compound or its derivatives would be a significant advance. Chiral versions of this building block would be highly valuable for the asymmetric synthesis of complex target molecules.

Compound Data

Below are tables summarizing the known properties of this compound and the potential reactivity of its functional groups.

Table 1: Physicochemical Properties of this compound Data sourced from PubChem and commercial supplier information. a2bchem.combldpharm.comuni.lu

| Property | Value |

| CAS Number | 2138067-58-8 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Monoisotopic Mass | 123.06841 Da |

| SMILES | C1CC(C1)(CC=O)C#N |

| InChIKey | WQOLTEFVNAPCKS-UHFFFAOYSA-N |

Table 2: Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Product |

| Aldehyde | Oxidation (e.g., with PCC) | 2-(1-cyanocyclobutyl)acetic acid |

| Reduction (e.g., with NaBH₄) | 2-(1-cyanocyclobutyl)ethanol | |

| Wittig Reaction (e.g., with Ph₃P=CH₂) | 1-(but-3-en-1-yl)cyclobutane-1-carbonitrile | |

| Grignard Reaction (e.g., with CH₃MgBr) | 1-(1-cyanocyclobutyl)propan-2-ol | |

| Nitrile | Acid or Base Hydrolysis | 1-(2-oxoethyl)cyclobutane-1-carboxylic acid |

| Reduction (e.g., with LiAlH₄) | 1-(aminomethyl)-2-(1-cyanocyclobutyl)ethane | |

| Cyclobutane Ring | Ring Opening (e.g., hydrogenolysis) | Functionalized hexane (B92381) derivatives |

| Ring Expansion (e.g., via rearrangement) | Substituted cyclopentane (B165970) or cyclohexane (B81311) derivatives |

Eigenschaften

IUPAC Name |

1-(2-oxoethyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-6-7(4-5-9)2-1-3-7/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOLTEFVNAPCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Oxoethyl Cyclobutane 1 Carbonitrile and Its Analogues

Approaches to Cyclobutane (B1203170) Ring Formation

The synthesis of cyclobutane rings, known for their inherent ring strain, requires specialized methods. Key strategies involve the formation of two new carbon-carbon bonds simultaneously, the closure of a linear precursor, or the rearrangement of a strained polycyclic system.

[2+2] Cycloaddition Strategies

The [2+2] cycloaddition is a fundamental and widely used method for constructing cyclobutane rings, involving the union of two components, each contributing two atoms to the new ring. nih.gov This reaction can be initiated photochemically or catalyzed by transition metals and can occur in both an intermolecular and intramolecular fashion. nih.govacs.org

Photochemical [2+2] cycloadditions are classic reactions in organic synthesis, typically proceeding through the photoexcitation of an alkene to its triplet state, which then undergoes a stepwise reaction with a ground-state alkene to form a 1,4-diradical intermediate that closes to the cyclobutane ring. baranlab.org Sensitizers such as acetone (B3395972) or benzophenone (B1666685) are often used to facilitate the population of the reactive triplet state. baranlab.org

A prominent example is the photodimerization of electron-rich styrenes, which has been applied to the synthesis of cyclobutane lignan (B3055560) natural products. nih.gov By using visible light irradiation and an organic single-electron oxidant in the presence of an electron relay (ER), cycloreversion can be minimized, allowing for the efficient synthesis of head-to-head dimers. nih.gov This method has been successfully used to synthesize natural products like magnosalin (B1245630) and pellucidin A. nih.gov The reaction conditions are generally mild, and the regioselectivity is typically high.

Table 1: Examples of Photochemical [2+2] Cycloaddition for Lignan Synthesis

| Substrate | Electron Relay (ER) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-Anethole | Naphthalene | 5 days | 82 | scispace.com |

| (E)-Asarone | Anthracene | - | 50 | nih.gov |

Reactions were irradiated with a 450 nm bulb in acetonitrile.

Transition metal catalysis has significantly broadened the scope and efficiency of [2+2] cycloaddition reactions. nih.gov Ruthenium(II) photocatalysis, in particular, has proven effective for the heterodimerization of dissimilar acyclic enones. organic-chemistry.org Using a catalyst like tris(2,2'-bipyridyl)ruthenium(II) chloride, [Ru(bipy)₃Cl₂], and irradiation with visible light, a diverse range of unsymmetrical tri- and tetrasubstituted cyclobutane structures can be produced in high yields and with excellent diastereoselectivity. nih.govorganic-chemistry.org The proposed mechanism involves a photogenerated Ru(I) complex that promotes a one-electron reduction of an enone substrate, which then undergoes a radical anion cycloaddition. organic-chemistry.org

Copper(I) triflate (CuOTf) is another commonly used catalyst for [2+2] photocycloadditions, particularly for intramolecular reactions that generate bicyclic systems. acs.org These reactions are typically irradiated with UV light (λ = 254 nm) in ether solvents. acs.org

When the two reacting alkene moieties are part of the same molecule, an intramolecular [2+2] cycloaddition can occur to form a bicyclic or polycyclic system containing a cyclobutane ring. harvard.edu This strategy is powerful in the total synthesis of complex natural products. nih.gov For example, the synthesis of (+)-hippolide J utilized an intramolecular [2+2] cycloaddition catalyzed by bismuth(III) triflate (Bi(OTf)₃) to construct a key bicyclic intermediate. nih.gov Similarly, the asymmetric total synthesis of other natural products has been achieved using intramolecular cycloadditions between an allene (B1206475) and an alkene, mediated by a thiourea (B124793) catalyst. nih.gov Keteniminium salts can also be employed in intramolecular cycloadditions to furnish cyclobutanone (B123998) derivatives after hydrolysis. researchgate.net

Ring-Closing Reactions via Alkylation or Cyclization of Precursors

An alternative to cycloaddition is the formation of the cyclobutane ring through the cyclization of a linear four-carbon chain. This can be achieved via double-alkylation reactions. A scalable method for producing cyclobutane derivatives involves the treatment of a dianion of a phenylacetic acid derivative with epichlorohydrin. acs.org This sequence results in a double-alkylation reaction that closes the ring to form a cyclobutane hydroxy acid as a single diastereomer. acs.org

Another approach involves the cross-coupling of a pre-formed cyclobutyl unit with an alkyl chain. Cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclobutylmagnesium bromide provide a direct method for introducing the cyclobutane ring onto a variety of molecules. acs.org This method is notable for its application to secondary alkyl halides and its tolerance of various functional groups. acs.org

Rearrangement Reactions Leading to Cyclobutanes

Highly strained polycyclic molecules can serve as precursors to functionalized cyclobutanes through rearrangement reactions that release ring strain. Bicyclo[1.1.0]butanes (BCBs) are particularly valuable in this regard due to the high strain energy of their central C-C bond. chinesechemsoc.orgbohrium.com

Recent advances have merged the C-C bond cleavage of BCBs with ruthenium-catalyzed C-H functionalization to create densely substituted cyclobutanes. d-nb.infonih.gov This strategy allows for the coupling of various BCBs with heteroarenes and alkyl halides under mild conditions, yielding complex tri- and tetrasubstituted cyclobutanes. d-nb.infonih.gov The reaction proceeds through a multi-catalysis process, offering high chemo- and site-selectivity. nih.gov

Furthermore, the difunctionalization of BCBs can be achieved using their boronate complexes. Highly strained bicyclo[1.1.0]butyl boronate complexes react with a range of electrophiles to produce diverse 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org Chiral iridium catalysts have been used with these boronate complexes to achieve asymmetric difunctionalization, producing enantioenriched trans-1,1,3-trisubstituted cyclobutanes. chinesechemsoc.org

Table 2: Synthesis of Substituted Cyclobutanes from Bicyclo[1.1.0]butane (BCB) Precursors

| BCB Derivative | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| BCB Esters | Heteroarenes / Alkyl Halides | Ru(II) / Halogen Atom Transfer | 1,1,3-Trisubstituted Cyclobutanes | d-nb.infonih.gov |

| BCB Boronate Complexes | Electrophiles | None (Strain Release) | 1,1,3-Trisubstituted Cyclobutanes | organic-chemistry.org |

Ring Transformation Strategies

The construction of the cyclobutane ring is a key challenge in organic synthesis due to its inherent ring strain. scribd.com Various strategies have been developed to access this four-membered carbocycle.

One prominent method is the [2+2] cycloaddition reaction , which can be induced either photochemically or thermally. scribd.com Photochemical [2+2] cycloadditions often involve the reaction of an enone in its triplet excited state with an alkene. scribd.com Thermal [2+2] cycloadditions, on the other hand, are common for ketenes. scribd.com These reactions can be performed intramolecularly to form fused ring systems. scribd.com

Ring expansion reactions provide another powerful route to cyclobutane derivatives. For instance, cyclopropyl (B3062369) carbinols can undergo ring expansion to yield cyclobutanes. nih.gov A notable example is the acid-catalyzed ring expansion of chiral cyclopropyl and cyclobutyl derivatives. nih.gov Additionally, gold(I)-catalyzed ring expansion of alkynyl cyclopropanols has been shown to produce highly functionalized cyclobutanes. scribd.com Another approach involves the ring enlargement of oxaspiropentanes, which can be rearranged to cyclobutanones. nih.govorgsyn.org

A recently developed method involves a ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes. This Lewis acid-catalyzed cascade reaction generates bicyclic products containing fused cyclobutanes with embedded quaternary centers, offering high diastereocontrol. nih.gov

Furthermore, C-H functionalization logic has emerged as a modern strategy for cyclobutane synthesis. This approach utilizes a directing group, such as a carbonyl, to guide the direct installation of functional groups onto the cyclobutane ring in a controlled manner. acs.org

A sulfuryl fluoride (B91410) (SO2F2)-mediated ring-opening cross-coupling of cyclobutanone oxime derivatives with alkenes has been developed for the synthesis of δ-olefin-containing aliphatic nitriles. beilstein-archives.org

| Ring Formation Strategy | Description | Key Features |

| [2+2] Cycloaddition | Union of two doubly bonded molecules to form a four-membered ring. scribd.com | Photochemically or thermally induced; can be intra- or intermolecular. scribd.com |

| Ring Expansion | Enlargement of a smaller ring (e.g., cyclopropane) to a cyclobutane. nih.gov | Can be catalyzed by acids or metals like gold(I). scribd.comnih.gov |

| Ring-Expanding Cycloisomerization | Cascade reaction of alkylidenecyclopropane acylsilanes. nih.gov | Forms fused cyclobutanes with quaternary centers; high diastereoselectivity. nih.gov |

| C-H Functionalization | Direct functionalization of C-H bonds on a pre-existing cyclobutane. acs.org | Often guided by a directing group for regio- and stereocontrol. acs.org |

| Ring-Opening Cross-Coupling | SO2F2-mediated reaction of cyclobutanone oximes with alkenes. beilstein-archives.org | Produces aliphatic nitriles with an olefinic group. beilstein-archives.org |

Installation of the Nitrile Functional Group

The nitrile group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and ketones. orgoreview.comtcichemicals.com Several methods are available for its introduction.

A common method for synthesizing nitriles is the dehydration of primary amides. orgoreview.comjove.com This transformation can be achieved using various dehydrating agents. orgoreview.com

Thionyl chloride (SOCl₂) : Reacts with the amide, converting the carbonyl oxygen into a good leaving group, which is subsequently eliminated to form the nitrile. libretexts.orgchemistrysteps.comchemistrysteps.com

Phosphorus pentoxide (P₂O₅) : A powerful dehydrating agent that effectively converts primary amides to nitriles. orgoreview.comchemistrysteps.com

Phosphorus oxychloride (POCl₃) : Similar to SOCl₂, it facilitates the dehydration of amides. orgoreview.comchemistrysteps.com

Acetic anhydride : Can also be used for the dehydration of amides to nitriles. youtube.com

The general mechanism involves the activation of the amide carbonyl by the dehydrating agent, followed by elimination of water. chemistrysteps.comyoutube.com

The cyanide ion is a potent nucleophile that can displace a leaving group, typically a halide, from an alkyl substrate in an Sₙ2 reaction. chemistrysteps.comchemguide.co.uk This reaction is a straightforward way to introduce a nitrile group and form a new carbon-carbon bond. jove.com

Heating an alkyl halide with a solution of sodium or potassium cyanide in ethanol (B145695) under reflux conditions leads to the formation of the corresponding nitrile. chemguide.co.uk The choice of solvent is crucial, as the presence of water can lead to the formation of alcohols as byproducts. chemguide.co.uk For tertiary halogenoalkanes, the reaction proceeds through an Sₙ1 mechanism involving a carbocation intermediate. chemguide.co.uk

Direct cyanation methods offer an alternative to traditional substitution reactions, often proceeding under milder conditions and with broader substrate scope.

Cyanation of Alcohols : Benzylic alcohols can be directly converted to the corresponding nitriles using trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst such as indium(III) bromide (InBr₃). acs.org This method is highly efficient, with reactions often completing in a short time. acs.org

C-H Cyanation : The direct functionalization of C-H bonds to install a nitrile group is a modern and atom-economical approach. Organic photoredox catalysis has been employed for the direct C-H cyanation of arenes using TMSCN under aerobic conditions. nih.gov

Transition Metal-Catalyzed Cyanation : Transition metals, particularly palladium and copper, are widely used to catalyze cyanation reactions. tcichemicals.comnih.gov These methods can utilize various cyanide sources and are applicable to a range of substrates, including terminal alkynes. nih.gov

| Nitrile Synthesis Method | Reagents/Catalysts | Substrate | Key Features |

| Dehydration of Amides | SOCl₂, P₂O₅, POCl₃ orgoreview.comchemistrysteps.com | Primary Amides | Common and effective method. orgoreview.com |

| Nucleophilic Substitution | NaCN, KCN chemguide.co.uk | Alkyl Halides | Sₙ2 mechanism for primary/secondary halides, Sₙ1 for tertiary. chemguide.co.uk |

| Direct Cyanation of Alcohols | TMSCN, InBr₃ acs.org | Benzylic Alcohols | Mild conditions, high efficiency. acs.org |

| Direct C-H Cyanation | TMSCN, Photoredox Catalyst nih.gov | Arenes | Atom-economical, proceeds under mild conditions. nih.gov |

| Transition Metal-Catalyzed Cyanation | Pd or Cu catalysts tcichemicals.comnih.gov | Alkynes, Aryl Halides | Broad substrate scope. nih.gov |

Introduction and Manipulation of the Aldehyde Functional Group

The aldehyde functional group is a cornerstone in organic synthesis due to its reactivity and ability to participate in a wide array of transformations.

The partial reduction of carboxylic acid derivatives or nitriles is a common strategy for aldehyde synthesis.

Reduction of Nitriles : Nitriles can be selectively reduced to aldehydes using milder reducing agents that prevent over-reduction to the primary amine. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to isolate the aldehyde. libretexts.orgcommonorganicchemistry.com The mechanism involves the addition of a hydride to the nitrile carbon to form an imine intermediate, which is then hydrolyzed to the aldehyde upon aqueous workup. libretexts.orgchemistrysteps.comquimicaorganica.org A combination of sodium hydride and zinc chloride can also achieve a controlled reduction of nitriles to aldehydes. organic-chemistry.org

Reduction of Carboxylic Acid Derivatives :

Acid Chlorides : The Rosenmund reduction, which employs a poisoned palladium catalyst (e.g., Pd/BaSO₄) and hydrogen gas, is a classic method for the reduction of acyl chlorides to aldehydes. rsc.org Alternatively, milder hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can be used to reduce acid chlorides to aldehydes, as the reagent is less reactive than lithium aluminum hydride (LAH) and allows for the isolation of the aldehyde product. idc-online.comlibretexts.org

Esters : Esters can also be reduced to aldehydes using DIBAL-H at low temperatures. libretexts.org The mechanism involves the formation of a tetrahedral intermediate which then eliminates an alkoxide to form the aldehyde. idc-online.com

Carboxylic Acids : Direct reduction of carboxylic acids to aldehydes is challenging because aldehydes are more reactive than the starting acid. rsc.org However, indirect methods, such as conversion to an acid chloride followed by reduction, are effective. britannica.com Some methods for the direct reduction involve in situ activation of the carboxylic acid followed by reduction with a weak reducing agent. rsc.org

| Precursor | Reducing Agent/Method | Key Features |

| Nitrile | DIBAL-H libretexts.orgcommonorganicchemistry.com | Low temperature (-78 °C) is crucial to prevent over-reduction. libretexts.orgcommonorganicchemistry.com |

| Nitrile | NaH, ZnCl₂ organic-chemistry.org | Milder conditions with wide functional group compatibility. organic-chemistry.org |

| Acid Chloride | Rosenmund Reduction (H₂, Pd/BaSO₄) rsc.org | Classic method for converting acid chlorides to aldehydes. rsc.org |

| Acid Chloride | LiAlH(Ot-Bu)₃ idc-online.comlibretexts.org | Milder hydride reagent allows for isolation of the aldehyde. idc-online.comlibretexts.org |

| Ester | DIBAL-H libretexts.org | Requires low temperatures to prevent further reduction to the alcohol. libretexts.org |

| Carboxylic Acid | Indirectly via acid chloride britannica.com | Direct reduction is difficult due to the high reactivity of the aldehyde product. rsc.org |

Oxidation of Alcohols to Aldehydes (e.g., using PCC or DMP)

The target compound, 1-(2-oxoethyl)cyclobutane-1-carbonitrile, features an aldehyde functional group. A common and direct method for the synthesis of aldehydes is the oxidation of primary alcohols. The precursor to the target compound would be 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile. Reagents such as Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are standard choices for this transformation because they are known for selectively oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. nih.govmasterorganicchemistry.comgoogle.comcmu.edu

PCC is a stable, yellow-orange salt that can be used in dichloromethane (B109758) (CH₂Cl₂) to efficiently convert primary alcohols to aldehydes. nih.govmasterorganicchemistry.com The reaction is typically performed at room temperature. For substrates that are sensitive to acidic conditions, a buffer like sodium acetate (B1210297) can be added. nih.gov The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction where a base removes a proton from the carbon adjacent to the oxygen, leading to the formation of the C=O double bond. google.comcmu.edu

DMP is another mild oxidant that offers high selectivity for aldehyde formation. It is often preferred due to its non-toxic byproducts and relatively neutral reaction conditions.

The table below outlines the reagents that could be employed in this oxidative step.

| Reagent | Abbreviation | Solvent | Key Features |

| Pyridinium Chlorochromate | PCC | Dichloromethane (CH₂Cl₂) | Mild oxidant, minimizes over-oxidation, stable and easy to handle. nih.govmasterorganicchemistry.com |

| Dess-Martin Periodinane | DMP | Dichloromethane (CH₂Cl₂) | High selectivity, neutral conditions, non-toxic byproducts. |

Control of Aldehyde Instability and Polymerization (e.g., trimerization of cyclobutane carbaldehyde)

Aldehydes, including analogues like cyclobutane carbaldehyde, can be prone to instability, leading to side reactions such as polymerization and self-condensation. acs.org These processes can reduce the yield of the desired aldehyde and complicate purification.

One common side reaction is trimerization, where three aldehyde molecules react to form a stable six-membered cyclic acetal, known as a trioxane (B8601419). acs.orgwikipedia.org This reaction is often catalyzed by trace amounts of acid, which can form from the slow oxidation of the aldehyde in the presence of air. acs.orgprutor.ai For instance, acetaldehyde (B116499) can undergo a reversible, acid-catalyzed cyclotrimerization with high selectivity. prutor.ai

Another pathway for instability is self-aldol condensation, where the enolate of one aldehyde molecule attacks the carbonyl group of another. rsc.orgtandfonline.comacs.org This leads to the formation of β-hydroxy aldehydes, which can subsequently dehydrate. To prevent such side reactions, aldehydes are often used immediately after their preparation or stored under inert, anhydrous conditions. The addition of stabilizers, such as triethanolamine, has been shown to be effective in preventing both polymerization and autocondensation in aldehydes. acs.org

| Instability Pathway | Description | Common Catalysts/Conditions |

| Trimerization | Three aldehyde molecules cyclize to form a stable trioxane ring. acs.org | Trace acids. acs.orgprutor.ai |

| Polymerization | Linear chain formation from multiple aldehyde units. wikipedia.orgresearchgate.net | Anionic or cationic initiators, acidic surfaces. researchgate.net |

| Aldol (B89426) Condensation | Self-reaction between two aldehyde molecules to form a new C-C bond. rsc.orgyoutube.com | Acidic or basic conditions. tandfonline.com |

Diastereoselective and Enantioselective Synthetic Routes (e.g., enantioenriched cyclobutanes)

The synthesis of cyclobutane derivatives with specific stereochemistry is a significant area of research, as the rigid four-membered ring can serve as a valuable scaffold in medicinal chemistry. nih.govwikipedia.org Developing diastereoselective and enantioselective routes is crucial for accessing optically pure cyclobutane building blocks. tandfonline.comwikipedia.org

Various strategies have been developed to synthesize enantioenriched cyclobutanes. These include [2+2] cycloadditions, which are a well-established method for forming the cyclobutane ring, and modular approaches that functionalize a pre-existing, versatile cyclobutane intermediate. wikipedia.orgwikipedia.org Copper-catalyzed methods have also been reported for the enantioselective synthesis of cyclobutylboronates, which are versatile intermediates. prutor.ai

Chiral Auxiliaries and Catalysts in Cyclobutane Synthesis

Achieving enantioselectivity in cyclobutane synthesis often relies on the use of either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed. An alternative approach involves a chiral catalyst, which interacts with the substrate to create a chiral environment for the reaction without being consumed.

An example of a chiral auxiliary in action is the use of an 8-aminoquinolinamide group to direct C-H arylation in a cyclobutane system, enabling the synthesis of enantioenriched products. tandfonline.comwikipedia.org In the realm of catalysis, chiral phosphoramidite-based ligands have been used with iridium catalysts for asymmetric allylic etherification followed by a [2+2] photocycloaddition to yield enantioenriched cyclobutanes. acs.org Similarly, chiral copper(I) complexes have been successfully employed in the desymmetrization of meso-cyclobutenes to produce chiral cyclobutanes with high enantiocontrol. prutor.ai

| Strategy | Description | Example |

| Chiral Auxiliary | A removable chiral group guides the stereochemical outcome. | 8-aminoquinolinamide directs C-H arylation on a cyclobutane scaffold. tandfonline.comwikipedia.org |

| Chiral Catalyst | A chiral substance accelerates the reaction and controls stereochemistry. | Iridium complex with a chiral ligand for asymmetric [2+2] photocycloaddition. acs.org |

| Chiral Catalyst | A chiral substance accelerates the reaction and controls stereochemistry. | Copper(I) complex for enantioselective desymmetrization of meso-cyclobutenes. prutor.ai |

Control of Stereochemistry at the Substituted Cyclobutane Carbon (e.g., cis-1,3-disubstituted cyclobutane carboxylic acid scaffold)

Controlling the relative stereochemistry of substituents on the cyclobutane ring is a critical challenge. The cis-1,3-disubstituted pattern is of particular interest as it creates a conformationally restricted structure that can act as an aryl isostere. nih.gov

Several synthetic routes have been developed to achieve cis-1,3-disubstitution with high diastereoselectivity. wikipedia.org One reported method involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄) to establish the cis relationship in a cyclobutane carboxylic acid scaffold. Another approach used the 1,4-addition of 4-nitroimidazole (B12731) to an in-situ generated cyclobutenone as a key step for a stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. These methods demonstrate that careful selection of substrates and reaction conditions allows for precise control over the stereochemical outcome, providing access to valuable cis-1,3-disubstituted cyclobutane building blocks.

| Method | Key Transformation | Stereochemical Outcome | Application |

| Diastereoselective Reduction | Reduction of a cyclobutylidene Meldrum's acid derivative with NaBH₄. | Preferential formation of the cis-1,3-disubstituted product. | Synthesis of a carboxylic acid scaffold for a RORγt inverse agonist. |

| Conjugate Addition | 1,4-addition of a nucleophile (4-nitroimidazole) to a cyclobutenone intermediate. | Stereoselective formation of the cis-1,3-adduct. | Synthesis of structurally novel kinase inhibitors. wikipedia.org |

| C-H Functionalization | Sequential C-H/C-C functionalization of cyclobutyl aryl ketones. | Exclusive cis-selectivity for functionalization at the 3-position. nih.gov | Synthesis of cis-1,3-difunctionalized cyclobutanes. nih.gov |

Reactivity and Mechanistic Pathways of 1 2 Oxoethyl Cyclobutane 1 Carbonitrile

Cyclobutane (B1203170) Ring Reactivity Driven by Strain

The considerable ring strain in cyclobutane derivatives is a primary driver for their unique reactivity. nih.govresearchgate.net This strain arises from angle deviation from the ideal sp³ bond angle of 109.5° to approximately 90° within the ring, as well as torsional strain from eclipsing hydrogen atoms. wikipedia.org Consequently, reactions that lead to the cleavage of the cyclobutane C-C bonds are often energetically favorable as they release this stored strain energy. researchgate.net This propensity for ring-opening is a central theme in the chemistry of cyclobutanes and is influenced by the nature of substituents on the ring. researchgate.netafricaresearchconnects.com

Ring-opening reactions represent a major class of transformations for cyclobutanes, providing pathways to linear or larger cyclic structures. researchgate.netconsensus.app These reactions can be initiated through various means, including catalytic hydrogenation, cleavage of C-C bonds by chemical reagents, or thermal activation. researchgate.netnih.gov

Catalytic hydrogenation, a reaction typically associated with the reduction of double bonds, can also induce the cleavage of the strained C-C bonds in cyclobutanes under certain conditions. wikipedia.orglibretexts.org Finely divided metals like platinum (Pt), palladium (Pd), and nickel (Ni) are common catalysts for this transformation. libretexts.orgyoutube.com The reaction involves the adsorption of the cyclobutane ring onto the metal surface, followed by the hydrogenolysis of a C-C bond. libretexts.org

For a molecule like 1-(2-oxoethyl)cyclobutane-1-carbonitrile, hydrogenation presents multiple potential outcomes. The aldehyde and nitrile groups can also be reduced under hydrogenation conditions. mdpi.comnih.gov The selectivity of the reaction—whether ring opening or functional group reduction occurs—depends heavily on the catalyst chosen and the reaction conditions. Nickel-based catalysts, for instance, are known to facilitate the hydrogenation of nitriles, while both Ni and Pt are effective for reducing aldehydes. mdpi.commdpi.com Achieving selective ring-opening via hydrogenation without altering the oxoethyl and nitrile moieties would require careful catalyst selection and optimization of reaction parameters. An electrochemical approach has also been demonstrated for the hydrogenation of strained cyclobutane rings via the reduction of a carbonyl group, suggesting an alternative pathway for ring-opening. researchgate.net

Table 1: Potential Hydrogenation Products of this compound

| Reaction Type | Potential Product(s) | Typical Catalysts |

|---|---|---|

| Ring Opening (Hydrogenolysis) | Substituted hexanenitriles or hexanals | Ni, Pt, Pd |

| Aldehyde Reduction | 1-(2-Hydroxyethyl)cyclobutane-1-carbonitrile | Ni, Pt, Pd |

| Nitrile Reduction | 1-(Aminomethyl)-1-(2-oxoethyl)cyclobutane | Ni, Co |

| Combined Reduction | Various amino alcohols and ring-opened products | Ni, Pt, Pd |

The cleavage of C-C bonds in cyclobutanes can be achieved through specialized reagents and reaction pathways that exploit the ring's high strain energy. acs.org One notable strategy involves the use of highly strained bicyclo[1.1.0]butyl boronate complexes. These complexes react with a wide array of electrophiles to achieve the diastereoselective difunctionalization of the strained central C-C σ-bond, resulting in the formation of 1,1,3-trisubstituted cyclobutanes. organic-chemistry.orgnih.govbris.ac.uk This highlights how activating the cyclobutane system, in this case by incorporating it into an even more strained bicyclic structure, facilitates C-C bond cleavage under mild conditions. nih.govd-nb.info

Another relevant pathway is the intramolecular epoxy-nitrile ring-opening cyclization. researchgate.net In analogous systems, a nitrile anion can attack an epoxide, leading to a cyclization event. nih.gov If an appropriately positioned epoxide were present relative to the nitrile on a side chain, this type of reaction could potentially be used to construct a cyclobutane ring. researchgate.netbaranlab.org Conversely, the nitrile and oxoethyl groups in this compound could be chemically modified to create functionalities that trigger a ring-opening event, demonstrating the versatility of these functional groups in mediating skeletal transformations.

Thermal energy can be sufficient to induce the cleavage of the cyclobutane ring. nih.govorganicreactions.org Thermolysis reactions often proceed through a diradical mechanism, leading to the formation of alkenes. For substituted cyclobutanes, these reactions can yield a mixture of products depending on which C-C bond cleaves and the subsequent rearrangement pathways. nih.gov The presence of substituents like the nitrile and oxoethyl groups can influence the regioselectivity of the cleavage.

Chemically induced ring cleavage can be initiated by acids, bases, or nucleophiles under various conditions. researchgate.netacs.org For example, donor-acceptor cyclobutanes, which possess both electron-donating and electron-withdrawing groups, are susceptible to ring-opening when treated with nucleophiles like thiols or electron-rich arenes in the presence of a Lewis acid. acs.org The nitrile and carbonyl groups in this compound act as electron-withdrawing groups, potentially making the ring susceptible to nucleophilic attack and subsequent cleavage. acs.org Radiolysis has also been shown to cause cleavage of the cyclobutane ring through the formation of cation-radical species. iaea.org

Beyond simple cleavage, the strained cyclobutane ring is a versatile precursor for ring expansion and contraction reactions, providing access to five-membered rings or highly functionalized three-membered rings. nih.govconsensus.appugent.bewikipedia.org

Ring Expansion: A common pathway for the ring expansion of cyclobutanes involves the formation of a carbocation on a carbon atom adjacent to the ring. chemistrysteps.com This can trigger a rearrangement where a C-C bond from the ring migrates, resulting in a larger, more stable ring, such as a cyclopentane (B165970). chemistrysteps.com For this compound, the oxoethyl group could be converted into a suitable precursor, like a hydroxyl group, which upon protonation and loss of water would generate the necessary exocyclic carbocation for expansion. researchgate.netorganic-chemistry.org Such rearrangements are driven by the relief of both ring strain and the formation of a more stable carbocation within the newly formed ring. chemistrysteps.com

Ring Contraction: Ring contraction of a cyclobutane can lead to cyclopropane derivatives. researchgate.net For instance, a tandem Wittig reaction-ring contraction process has been developed for α-hydroxycyclobutanones, yielding highly functionalized cyclopropanecarbaldehydes. researchgate.net This suggests that the oxoethyl group of the target molecule could potentially be modified to an α-hydroxycyclobutanone-like structure, which could then undergo a similar contraction. Another method involves the conversion of pyrrolidines into substituted cyclobutanes, demonstrating the broader principle of accessing strained rings via the contraction of larger, more readily available precursors. chemistryviews.org

While the cyclobutane ring is prone to strain-driven reactions, numerous chemical transformations can be performed selectively on the functional groups while leaving the four-membered ring intact. acs.org The reactivity of the aldehyde and nitrile groups allows for a wide range of modifications.

The aldehyde functionality of the oxoethyl group can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into alkenes via the Wittig reaction. The nitrile group is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. nih.govlibretexts.org The choice of reagents is critical to ensure that the conditions are mild enough to avoid inducing cleavage or rearrangement of the sensitive cyclobutane ring. For example, the use of Diisobutylaluminium hydride (DIBALH) at low temperatures can selectively reduce a nitrile to an aldehyde. libretexts.org Such reactions are valuable for elaborating the structure of the molecule, adding complexity and functionality without disrupting the core cyclobutane scaffold. acs.org

Table 2: Potential Reactions Preserving the Cyclobutane Core

| Functional Group | Reaction Type | Product Functional Group |

|---|---|---|

| Aldehyde | Oxidation | Carboxylic Acid |

| Aldehyde | Reduction (e.g., with NaBH₄) | Primary Alcohol |

| Aldehyde | Wittig Reaction | Alkene |

| Nitrile | Hydrolysis (Acid or Base) | Carboxylic Acid or Amide |

| Nitrile | Reduction (e.g., with LiAlH₄) | Primary Amine |

| Nitrile | Reaction with Grignard Reagents | Ketone |

Reactions Preserving the Cyclobutane Core Structure

Substitution Reactions on the Ring System

Direct substitution reactions on the cyclobutane ring of this compound are not commonly reported in the literature. The inherent ring strain and the presence of two reactive functional groups make such transformations challenging. Reactions that proceed via radical or carbocationic intermediates could potentially lead to a mixture of products due to competing reactions at the functional groups or ring-opening pathways.

Functionalization via C-H Activation on the Cyclobutane

The direct functionalization of C-H bonds on the cyclobutane ring represents a powerful and atom-economical strategy for introducing molecular complexity. While specific examples for this compound are scarce, rhodium(II)-catalyzed C-H functionalization has been demonstrated on other substituted cyclobutanes. nih.gov This approach allows for the introduction of various functional groups at positions that are otherwise difficult to access. For this compound, directing group-assisted C-H activation could potentially be employed, where either the nitrile or the aldehyde group coordinates to a metal catalyst, guiding the functionalization to a specific C-H bond on the cyclobutane ring. The regioselectivity of such reactions would be highly dependent on the catalyst and directing group employed. nih.gov

Nitrile Group Transformations

The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other important chemical entities.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group offers a direct route to the corresponding carboxylic acid or amide. This transformation can be achieved under either acidic or basic conditions.

Under acidic conditions, the nitrile is heated with an aqueous acid, such as hydrochloric acid, to yield the carboxylic acid and the ammonium salt. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed.

Basic hydrolysis, typically carried out by heating with an aqueous solution of a strong base like sodium hydroxide, initially produces the carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.

| Reagent/Conditions | Product |

| H₃O⁺, Δ | 1-(2-Oxoethyl)cyclobutane-1-carboxylic acid |

| 1. NaOH, H₂O, Δ 2. H₃O⁺ | 1-(2-Oxoethyl)cyclobutane-1-carboxylic acid |

| H₂SO₄ (conc.), H₂O | 1-(2-Oxoethyl)cyclobutane-1-carboxamide |

Reduction to Amines

The nitrile functionality can be readily reduced to a primary amine, providing a valuable synthetic route to aminomethyl-substituted cyclobutanes. A variety of reducing agents can be employed for this transformation.

Catalytic hydrogenation, using catalysts such as Raney nickel, platinum oxide, or rhodium on alumina, in the presence of hydrogen gas is a common method. The reaction is often carried out in a solvent like ethanol (B145695), and the addition of ammonia can help to suppress the formation of secondary amine byproducts.

Metal hydride reagents, such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup, are also highly effective for the reduction of nitriles to primary amines.

| Reagent | Product |

| H₂, Raney Ni, NH₃ | 1-(1-(Aminomethyl)cyclobutyl)ethan-1-one |

| 1. LiAlH₄, Et₂O 2. H₂O | 1-(1-(Aminomethyl)cyclobutyl)ethan-1-one |

| Diisopropylaminoborane/LiBH₄ (catalytic) | 1-(1-(Aminomethyl)cyclobutyl)ethan-1-one |

It is important to note that the aldehyde group in this compound is also susceptible to reduction. Therefore, selective reduction of the nitrile in the presence of the aldehyde would require careful selection of reagents and reaction conditions. For instance, certain catalytic systems or milder reducing agents might offer chemoselectivity.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reaction provides a pathway to various functional groups. For instance, Grignard reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. This would convert the nitrile group into a keto group, offering a route to diketones.

The Blaise reaction, involving the reaction of an organozinc reagent with a nitrile, is another example of a nucleophilic addition that leads to the formation of β-enamino esters or β-keto esters after hydrolysis.

[3+2] Cycloaddition Reactions

The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles. A prominent example is the reaction with azides to form tetrazoles, a class of heterocycles with significant applications in medicinal chemistry and materials science. This reaction, often referred to as a "click" reaction, is typically carried out by heating the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst. The reaction is believed to proceed through a concerted or stepwise mechanism involving the addition of the azide to the nitrile. libretexts.org

| Reagent | Product |

| NaN₃, Lewis Acid (e.g., ZnCl₂) | 5-(1-(2-Oxoethyl)cyclobutyl)-1H-tetrazole |

This reaction provides a straightforward method for the synthesis of tetrazole-containing cyclobutane derivatives from this compound.

Aldehyde Group Reactivity

The aldehyde group is a key site for a variety of chemical transformations, including oxidation, reduction, nucleophilic additions, and condensations.

Oxidation to Carboxylic Acids

The aldehyde functional group in this compound is expected to be readily oxidized to the corresponding carboxylic acid, (1-cyanocyclobutyl)acetic acid. This transformation can be achieved using a range of common oxidizing agents.

Expected Oxidation Reactions:

| Oxidizing Agent | Expected Product | General Reaction Conditions |

| Potassium permanganate (KMnO₄) | (1-cyanocyclobutyl)acetic acid | Typically in a neutral or slightly acidic aqueous solution. |

| Chromium trioxide (CrO₃) | (1-cyanocyclobutyl)acetic acid | Often used in acidic solutions, such as the Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid). |

| Catalytic Oxygen (O₂) | (1-cyanocyclobutyl)acetic acid | In the presence of a suitable metal catalyst (e.g., cobalt or manganese salts). |

The oxidation mechanism with these reagents generally involves the initial formation of a hydrate from the aldehyde, which is then further oxidized. The nitrile group is expected to be stable under these conditions.

Reduction to Alcohols

The aldehyde can be selectively reduced to a primary alcohol, yielding 2-(1-cyanocyclobutyl)ethanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, typically leaving the nitrile group intact.

Expected Reduction Reaction:

| Reducing Agent | Expected Product | General Reaction Conditions |

| Sodium borohydride (NaBH₄) | 2-(1-cyanocyclobutyl)ethanol | Commonly performed in alcoholic solvents like methanol or ethanol at room temperature. |

The mechanism involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.

Nucleophilic Addition Reactions to the Carbonyl

The electrophilic carbon of the aldehyde's carbonyl group is susceptible to attack by various nucleophiles. Grignard reagents, for instance, would react with this compound to form a secondary alcohol after an acidic workup.

Expected Grignard Reaction:

| Grignard Reagent (R-MgX) | Expected Product | General Reaction Conditions |

| e.g., Methylmagnesium bromide (CH₃MgBr) | 1-(1-cyanocyclobutyl)propan-2-ol | Anhydrous ether or tetrahydrofuran (THF) as the solvent, followed by an aqueous acidic workup. |

The reaction proceeds via the nucleophilic addition of the carbanion-like alkyl group from the Grignard reagent to the carbonyl carbon. The resulting magnesium alkoxide is then protonated in the workup step to give the secondary alcohol.

Condensation Reactions

The aldehyde group can participate in condensation reactions with active methylene (B1212753) compounds or primary amines.

Knoevenagel Condensation: In a Knoevenagel condensation, the aldehyde would react with a compound containing an active methylene group (e.g., malonic acid or its esters) in the presence of a weak base to form an α,β-unsaturated product. This reaction involves a nucleophilic addition followed by dehydration.

Schiff Base Formation: Reaction with a primary amine would lead to the formation of a Schiff base (an imine). This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

Expected Condensation Reactions:

| Reaction Type | Reactant | Expected Product |

| Knoevenagel Condensation | Diethyl malonate | Diethyl 2-((1-cyanocyclobutyl)methylene)malonate |

| Schiff Base Formation | Aniline | N-((1-cyanocyclobutyl)ethylidene)aniline |

Concerted and Tandem Reactions Involving Multiple Functional Groups

The presence of both an aldehyde and a nitrile group in this compound opens up the possibility for concerted or tandem reactions where both functional groups participate. For instance, a reaction could be initiated at the aldehyde, followed by an intramolecular cyclization involving the nitrile group. The specifics of such reactions would be highly dependent on the reagents and reaction conditions. Such tandem processes are a powerful tool in organic synthesis for building molecular complexity in a single step.

Computational and Theoretical Mechanistic Studies

To date, no specific computational or theoretical mechanistic studies on this compound have been identified in the scientific literature. However, computational chemistry could provide valuable insights into the reactivity of this molecule. Density Functional Theory (DFT) calculations could be employed to:

Determine the preferred conformations of the molecule.

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict sites of nucleophilic and electrophilic attack.

Model the transition states and reaction pathways for the reactions described above to elucidate their mechanisms and predict activation energies.

Investigate the potential for novel concerted or tandem reactions.

Such theoretical studies would be instrumental in guiding future experimental investigations into the chemistry of this and related compounds.

Transition State Characterization

The characterization of transition states is crucial for understanding the kinetics and mechanisms of chemical reactions. For a molecule like this compound, several reactive pathways can be envisaged, each with a unique transition state.

One potential intramolecular reaction is a 1,2-proton transfer from the carbon adjacent to the nitrile group to the carbonyl oxygen. This would proceed through a strained four-membered ring transition state. Computational chemistry methods, such as density functional theory (DFT), would be essential to locate and characterize this transition state. Key parameters to be determined would include the activation energy, the imaginary frequency corresponding to the reaction coordinate, and the geometric parameters of the transition state structure.

Another plausible reaction, particularly under oxidative conditions, is a 1,5-hydride shift . In this process, a hydride ion would migrate from the ethyl chain to the carbonyl carbon. The transition state for such a reaction would involve a five-membered ring-like structure. Characterizing this transition state would involve similar computational approaches to determine its energetic and geometric properties.

| Reaction Type | Hypothetical Transition State Geometry | Key Computational Parameters |

| 1,2-Proton Transfer | Strained four-membered ring involving C-C-C-O | Activation Energy (Ea), Imaginary Frequency (ν‡), Bond lengths and angles |

| 1,5-Hydride Shift | Five-membered ring-like structure | Activation Energy (Ea), Imaginary Frequency (ν‡), Hydride-carbon distances |

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. longdom.orglibretexts.org For this compound, mapping the PES would reveal the various minima corresponding to stable isomers and the saddle points corresponding to transition states that connect them. libretexts.orgresearchgate.net

The complexity of the PES for this molecule arises from the multiple rotatable bonds and the presence of two reactive functional groups (a nitrile and a carbonyl group). A full dimensional PES would be computationally expensive to generate. Therefore, a common approach is to map a reduced-dimensional PES by focusing on key reaction coordinates, such as the bond lengths and angles involved in the aforementioned proton transfer or hydride shift reactions.

The PES would illustrate the energy landscape, showing the most favorable reaction pathways from the reactant to the product. It would also help in identifying any potential intermediates, which are local minima on the PES. sciepub.com

| Feature on PES | Chemical Interpretation | Significance |

| Local Minimum | Stable molecule or intermediate | Represents a species that can be potentially isolated or detected. |

| Saddle Point | Transition State | Represents the highest energy point along the minimum energy path between reactants and products; determines the reaction rate. researchgate.net |

| Reaction Path | Minimum energy path connecting minima | Shows the most likely trajectory for a chemical reaction. |

Analysis of Reaction Selectivity

The presence of multiple reactive sites in this compound raises questions of reaction selectivity, specifically regioselectivity and stereoselectivity.

Regioselectivity would be a key consideration in reactions involving external reagents. For instance, in a reduction reaction using a hydride source, the reagent could attack either the carbonyl carbon or the nitrile carbon. The regioselectivity would be dictated by the relative electrophilicity of these two sites and the steric hindrance around them. Computational analysis of the LUMO (Lowest Unoccupied Molecular Orbital) of this compound could provide insights into the more electrophilic center and thus predict the regioselectivity.

Stereoselectivity would be important if a new chiral center is formed during a reaction. For example, the reduction of the carbonyl group would lead to a new stereocenter. The stereochemical outcome (i.e., the formation of R or S enantiomer) would depend on the direction of attack of the reagent. For the cyclobutane ring itself, reactions could potentially lead to cis or trans isomers if the ring is opened and re-closed, or if substituents are added to the ring. The stereoselectivity of such reactions would be influenced by the steric environment of the cyclobutane ring and the nature of the transition states leading to the different stereoisomers.

| Type of Selectivity | Potential Reaction | Controlling Factors |

| Regioselectivity | Nucleophilic attack (e.g., reduction) | Electronic effects (relative electrophilicity of carbonyl vs. nitrile carbon), Steric hindrance |

| Stereoselectivity | Reduction of carbonyl group | Steric approach control, Nature of the reducing agent |

| Stereoselectivity | Reactions involving the cyclobutane ring | Ring strain, Steric interactions of substituents |

Theoretical and Quantum Chemical Investigations of this compound

The following article delves into a detailed theoretical and quantum chemical analysis of the molecule this compound. The content is strictly focused on the electronic structure, bonding characteristics, and conformational properties of this compound, as dictated by established computational chemistry methodologies.

Theoretical and Quantum Chemical Investigations

Conformational Analysis of the Cyclobutane Ring

Dynamic Behavior and Interconversion

The dynamic nature of this compound is dominated by the puckering motion of the cyclobutane ring. The cyclobutane ring is not planar and exists in puckered conformations to relieve ring strain. Theoretical calculations can model the interconversion between these puckered forms. This process involves a planar transition state, and computational methods can determine the energy barrier for this ring inversion. For the parent cyclobutane molecule, this barrier is very low.

The presence of the bulky and polar carbonitrile (-C≡N) and 2-oxoethyl (-CH₂CHO) substituents at the C1 position is expected to significantly influence the potential energy surface of the ring. These substituents break the symmetry of the parent ring, leading to distinct puckered conformers with different energies. Computational modeling can identify the most stable conformer by locating the global minimum on the potential energy surface. The interconversion pathway between these conformers and the associated energy barriers provide critical information about the molecule's flexibility and the populations of different conformational states at thermal equilibrium.

Spectroscopic Property Prediction and Correlation with Experimental Data

Vibrational Frequency Calculations (e.g., FT-IR)nih.gov

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental FT-IR and Raman spectra. These calculations are typically performed using Density Functional Theory (DFT), which can predict the frequencies and intensities of the fundamental vibrational modes of the molecule. For this compound, key vibrational modes include the stretching of the nitrile and carbonyl groups, various vibrations of the CH₂ groups, and the complex modes of the cyclobutane ring.

Calculations can provide a detailed assignment for each band in the spectrum. For instance, the C≡N stretching vibration is anticipated in a distinct region of the spectrum, generally between 2215–2260 cm⁻¹. The aldehyde C=O stretch is also a strong, characteristic band. Ring vibrations for cyclobutane derivatives are typically found in the 1400-1600 cm⁻¹ range. nih.gov The comparison between calculated and experimental frequencies often requires the use of a scaling factor to correct for anharmonicity and limitations in the theoretical model.

Below is a table of theoretically expected vibrational frequencies for key functional groups, as would be predicted by DFT calculations.

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| ν(C≡N) | Nitrile C≡N stretch | 2260 - 2220 |

| ν(C=O) | Aldehyde C=O stretch | 1740 - 1720 |

| ν(C-H) | Aldehydic C-H stretch | 2850 - 2820 |

| δ(CH₂) | CH₂ scissoring | 1470 - 1440 |

| Ring Modes | Cyclobutane C-C stretching/bending | 1600 - 800 |

This table represents typical frequency ranges expected from theoretical calculations for the specified functional groups.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for structure elucidation. Theoretical calculations can provide insights into the ¹H and ¹³C NMR spectra of this compound.

A theoretical study on cyclobutane itself helps to rationalize its ¹H NMR chemical shift (δ 1.98). researchgate.net For the title compound, the protons on the cyclobutane ring would have their chemical shifts influenced by the anisotropic effects of the nitrile and oxoethyl groups. The methylene (B1212753) protons of the oxoethyl group (-CH₂CHO) are expected to be deshielded and appear further downfield due to the electron-withdrawing nature of the adjacent carbonyl group.

Similarly, ¹³C NMR chemical shifts can be accurately predicted. The quaternary carbon attached to both substituents, the carbonyl carbon, and the nitrile carbon would all have highly characteristic and predictable chemical shifts. Comparing these predicted values with experimental data can confirm the molecular structure and assign specific resonances.

The following table shows the kind of data that would be generated from NMR prediction studies.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C≡N | Nitrile | - | 115 - 125 |

| -CHO | Carbonyl | - | 195 - 205 |

| -CH₂- | Ethyl | 2.5 - 2.8 | 45 - 55 |

| -CHO | Aldehydic | 9.5 - 10.0 | - |

| C1-Ring | Quaternary | - | 40 - 50 |

| C2/C4-Ring | Methylene | 2.0 - 2.4 | 30 - 40 |

| C3-Ring | Methylene | 1.8 - 2.2 | 15 - 25 |

Note: The values in this table are illustrative predictions based on computational models and typical substituent effects.

Computational Methodologies Applied to this compound

Density Functional Theory (DFT) Studies (e.g., B3LYP, 6-31G(d) basis set)nih.goveurjchem.comarxiv.org

Density Functional Theory (DFT) has become a standard technique in many areas of chemistry due to its favorable balance of accuracy and computational cost. esisresearch.org For a molecule like this compound, DFT studies are invaluable for exploring its electronic structure, geometry, and properties. eurjchem.com

A common and robust combination of methods involves the B3LYP hybrid functional with the 6-31G(d) basis set.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from DFT. It is widely used for its ability to produce reliable results for a wide range of organic molecules.

6-31G(d) Basis Set: This is a Pople-style split-valence basis set. It provides a flexible description of the electron distribution by using multiple functions for valence electrons. The "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the geometry and bonding in cyclic and polar molecules.

A typical DFT study on this compound would involve:

Geometry Optimization: To find the equilibrium structure of the molecule, corresponding to the minimum on the potential energy surface.

Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the vibrational spectrum. azchemie.com

Property Calculations: To determine electronic properties such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and charge distributions (e.g., Mulliken charges), which provide insight into the molecule's reactivity. arxiv.org

Hartree-Fock (HF) Level Calculationsnih.gov

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. libretexts.org It approximates the N-electron wavefunction as a single Slater determinant, which correctly accounts for the antisymmetric nature of electrons. arxiv.org In what is known as a mean-field theory, each electron is considered to move in the average electric field created by all other electrons, simplifying the complex many-body problem into a set of single-electron equations. libretexts.org

Key aspects of HF calculations include:

Neglect of Electron Correlation: The primary limitation of the HF method is that it does not account for the instantaneous repulsions between electrons (electron correlation). The movement of one electron is not influenced by the precise position of others, only by their average distribution. This can lead to inaccuracies, especially in the calculation of total energies.

Computational Cost: HF calculations are generally less computationally demanding than more sophisticated methods that include electron correlation.

Applications: Despite its limitations, HF theory provides a good qualitative starting point for understanding electronic structure. libretexts.org The resulting orbitals and energies are often used as an initial guess for more advanced post-HF or DFT calculations. The B3LYP functional, for example, explicitly includes a percentage of HF exchange energy, highlighting the continued importance of the HF method.

Time-Dependent DFT (TD-DFT) for Excited States

An analysis of this compound would focus on the electronic transitions involving its key functional groups: the carbonyl (oxo) group and the nitrile (cyano) group, attached to the cyclobutane ring. The primary electronic transitions expected for this molecule would be of the n → π* and π → π* type. libretexts.orglibretexts.org

The carbonyl group characteristically exhibits a weak n → π* transition, where a non-bonding electron from an oxygen lone pair is excited to an antibonding π* orbital of the C=O bond. libretexts.org The nitrile group also has n → π* and π → π* transitions. The interaction between these groups and the cyclobutane scaffold would influence the precise energies of these transitions.

A TD-DFT calculation would provide detailed information on these excited states. The primary data generated includes:

Vertical Excitation Energies: The energy required to excite an electron from the ground state to an excited state without any change in the molecular geometry. This corresponds to the absorption maxima in an electronic spectrum.

Oscillator Strengths (f): A dimensionless quantity that represents the probability of a particular electronic transition. Transitions with high oscillator strengths are "allowed" and lead to strong absorptions, while those with low or zero oscillator strengths are "forbidden" and result in weak or unobserved absorptions. researchgate.net

Major Contributions: TD-DFT output details the specific molecular orbitals (MOs) involved in each transition. This allows for the characterization of the excited state, for instance, as a localized excitation on the carbonyl group or a charge-transfer state between different parts of the molecule.

Due to the absence of published experimental or computational data for this compound, the following table is a representative example of what a TD-DFT analysis might yield. The values are hypothetical and serve to illustrate the type of data obtained from such a study.

Interactive Data Table: Hypothetical TD-DFT Results for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Character of Transition |

| S1 | 4.35 | 285 | 0.002 | HOMO -> LUMO | n -> π* (Carbonyl) |

| S2 | 5.17 | 240 | 0.085 | HOMO-1 -> LUMO | π -> π* (Carbonyl) |

| S3 | 5.64 | 220 | 0.015 | HOMO-2 -> LUMO | n -> π* (Nitrile) |

| S4 | 6.20 | 200 | 0.120 | HOMO -> LUMO+1 | π -> π* (Nitrile/Sigma) |

This table is for illustrative purposes only. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

The results from a TD-DFT calculation would be crucial for understanding the photophysical and photochemical behavior of this compound. For instance, the nature of the lowest excited state (S1) often dictates the primary photochemical reaction pathways. The calculated absorption spectrum could also be compared with experimental data to validate the computational methodology. researchgate.netdigitellinc.com

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular structure can be assembled.

The proton NMR (¹H NMR) spectrum of 1-(2-oxoethyl)cyclobutane-1-carbonitrile is anticipated to display distinct signals corresponding to the protons of the ethyl chain and the cyclobutane (B1203170) ring.

The most downfield signal is expected to be the aldehydic proton (CHO), likely appearing as a triplet in the range of δ 9.5-10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group. The methylene (B1212753) protons adjacent to the carbonyl group (CH₂) are expected to resonate as a doublet around δ 3.0-3.5 ppm, influenced by the adjacent quaternary carbon and the carbonyl function.

The protons of the cyclobutane ring will present a more complex pattern due to their diastereotopic nature and restricted rotation, a feature common in substituted cyclobutanes. calstate.edu These protons are expected to appear as multiplets in the range of δ 2.0-2.8 ppm. The exact chemical shifts and coupling constants would be critical for determining the stereochemistry of the molecule, though this typically requires advanced 2D NMR analysis. For comparison, the protons in unsubstituted cyclobutane resonate at approximately δ 1.96 ppm. docbrown.infochemicalbook.com In cyclobutyl methyl ketone, the cyclobutane protons also show complex multiplets. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CHO | 9.5 - 10.0 | Triplet (t) |

| -CH₂-C=O | 3.0 - 3.5 | Doublet (d) |

| Cyclobutane-H | 2.0 - 2.8 | Multiplet (m) |

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the aldehyde is expected to be the most downfield signal, typically appearing in the range of δ 195-205 ppm. rsc.orglibretexts.org The nitrile carbon (C≡N) is also characteristically deshielded, with an expected chemical shift between δ 115-125 ppm. sigmaaldrich.com

The quaternary carbon of the cyclobutane ring, bonded to both the nitrile and the oxoethyl group, would likely appear around δ 40-50 ppm. The methylene carbons of the cyclobutane ring are expected to resonate in the range of δ 15-35 ppm. For reference, the carbon atoms in unsubstituted cyclobutane appear at δ 22.4 ppm. docbrown.info In 1-cyanocyclobutane, the quaternary carbon is found at a specific chemical shift that would be a useful comparison point. nih.gov Similarly, the carbons in cyclobutyl methyl ketone provide reference values for a cyclobutane ring attached to a carbonyl-containing group. nih.gov

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | 195 - 205 |

| -C ≡N | 115 - 125 |

| -C H₂-C=O | 45 - 55 |

| Quaternary -C -CN | 40 - 50 |

| Cyclobutane -C H₂ | 15 - 35 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. libretexts.org It would be expected to show correlations between the aldehydic proton and the adjacent methylene protons. It would also map the complex coupling network within the cyclobutane ring protons, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the aldehydic proton signal to the carbonyl carbon signal and the cyclobutane proton signals to their respective carbon signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule, as different bonds vibrate at characteristic frequencies.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl and nitrile functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is predicted in the region of 1720-1740 cm⁻¹ for the aldehyde carbonyl group. nih.gov

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹. np-mrd.org The intensity of this band is typically less than that of the carbonyl stretch. For comparison, the C≡N stretch in 3-oxobutanenitrile (B1585553) is a key feature in its IR spectrum. guidechem.comexpereact.compharmaffiliates.comchemicalbook.comuni.lu

The cyclobutane ring itself gives rise to a series of characteristic vibrations, although these are often less intense and can be found in the fingerprint region of the spectrum (below 1500 cm⁻¹). These include C-H stretching and bending vibrations, as well as ring deformation modes. The C-H stretching vibrations of the cyclobutane ring are expected to appear around 2850-3000 cm⁻¹. rsc.org Specific bending and rocking vibrations of the CH₂ groups within the ring would also be present, contributing to the unique fingerprint of the molecule.

Predicted IR Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium |

| Cyclobutane Ring | Bending/Rocking | < 1500 | Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule.

While specific experimental HRMS data from published research for this compound is not available, predicted data provides theoretical insight into its expected mass spectrometric behavior. uni.lu The monoisotopic mass of the compound is calculated to be 123.06841 Da. uni.lu Based on this, predictions for its appearance as various adducts in a mass spectrum have been calculated. uni.lu These predictions are crucial for identifying the compound in mass spectrometry analyses of reaction mixtures.

Predicted Collision Cross Section (CCS) Data

The following table outlines the predicted mass-to-charge ratios (m/z) and collision cross section values for various adducts of this compound. uni.lu The collision cross section is a measure of the ion's shape in the gas phase and can aid in structural identification.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 124.07569 | 119.2 |

| [M+Na]⁺ | 146.05763 | 127.6 |

| [M-H]⁻ | 122.06113 | 123.3 |

| [M+NH₄]⁺ | 141.10223 | 135.4 |

| [M+K]⁺ | 162.03157 | 129.7 |

| [M+H-H₂O]⁺ | 106.06567 | 105.0 |

| [M+HCOO]⁻ | 168.06661 | 138.5 |

| [M+CH₃COO]⁻ | 182.08226 | 186.6 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |